2-Chloro-4-methylthiophene-3-carbonyl chloride
Overview
Description
2-Chloro-4-methylthiophene-3-carbonyl chloride is an organic compound with the molecular formula C₆H₄Cl₂OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylthiophene-3-carbonyl chloride typically involves the chlorination of 4-methylthiophene-3-carbonyl chloride. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The process can be summarized as follows:
Starting Material: 4-Methylthiophene-3-carbonyl chloride
Reagent: Thionyl chloride (SOCl₂)
Conditions: Reflux
The reaction proceeds with the substitution of the hydrogen atom at the 2-position of the thiophene ring with a chlorine atom, yielding this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylthiophene-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the carbonyl chloride group directs the incoming electrophile to the 5-position of the thiophene ring.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) under basic conditions.
Electrophilic Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of 2-substituted derivatives such as 2-amino-4-methylthiophene-3-carbonyl chloride.
Electrophilic Substitution: Formation of 5-substituted derivatives such as 5-bromo-2-chloro-4-methylthiophene-3-carbonyl chloride.
Reduction: Formation of 2-chloro-4-methylthiophene-3-methanol.
Scientific Research Applications
2-Chloro-4-methylthiophene-3-carbonyl chloride is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active thiophene derivatives.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and antimicrobial agents.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylthiophene-3-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The thiophene ring’s aromaticity and the electron-withdrawing effect of the chlorine atom further enhance its reactivity in electrophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiophene-3-carbonyl chloride: Lacks the chlorine atom at the 2-position, making it less reactive in nucleophilic substitution reactions.
2-Bromo-4-methylthiophene-3-carbonyl chloride: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and selectivity in chemical reactions.
2-Chloro-5-methylthiophene-3-carbonyl chloride: The position of the methyl group is different, affecting the compound’s steric and electronic properties.
Uniqueness
2-Chloro-4-methylthiophene-3-carbonyl chloride is unique due to the specific positioning of the chlorine and methyl groups on the thiophene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial products .
Properties
IUPAC Name |
2-chloro-4-methylthiophene-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c1-3-2-10-6(8)4(3)5(7)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNYOCUUNMTXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664831 | |
Record name | 2-Chloro-4-methylthiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85345-23-9 | |
Record name | 3-Thiophenecarbonyl chloride, 2-chloro-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85345-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methylthiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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